molecular formula C4H8Cl2O2 B8180256 rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Cat. No.: B8180256
M. Wt: 159.01 g/mol
InChI Key: SAUBRJOIKMVSRU-ZXZARUISSA-N
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Description

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol (CAS RN 7268-35-1 ) is a chiral dichlorinated derivative of butanediol with a molecular formula of C 4 H 8 Cl 2 O 2 and a molecular weight of 159.01 g/mol . The compound is characterized by its rel- relative stereochemistry, indicating the racemic nature of the (2R,3S) configuration . It is also known by several synonyms, including DL-1,4-Dichloro-2,3-butanediol and meso -1,4-Dichloro-2,3-butanediol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry research. Its structure, featuring both reactive chlorine atoms and hydroxyl groups, allows for further functionalization and incorporation into more complex molecular architectures. Researchers may employ it in the development of novel compounds or in materials science applications. The product is provided with a high purity level of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or animal utilization.

Properties

IUPAC Name

(2S,3R)-1,4-dichlorobutane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUBRJOIKMVSRU-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CCl)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CCl)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279377
Record name rel-(2R,3S)-1,4-Dichloro-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7268-35-1
Record name rel-(2R,3S)-1,4-Dichloro-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7268-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3S)-1,4-Dichloro-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a chlorinated diol compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique structural features impart specific biological activities that make it a subject of research in pharmacology and toxicology.

Chemical Structure

The compound is characterized by the presence of two chlorine atoms and two hydroxyl groups on a butane backbone. The stereochemistry indicated by (2R,3S) suggests specific spatial arrangements that may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 1: MIC values for this compound against selected bacterial strains.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated varying levels of cytotoxicity depending on the concentration and exposure time.

Cell Line IC50 (µM) Effect Observed
HeLa15Significant cell death
MCF-720Moderate cytotoxicity
NIH 3T330Low cytotoxicity

Table 2: IC50 values for this compound on different cell lines.

The biological activity of this compound is believed to be associated with its ability to disrupt cellular membranes and interfere with metabolic pathways. The presence of chlorine atoms may enhance its lipophilicity, allowing it to penetrate lipid membranes effectively.

Enzyme Inhibition

Research has indicated that this compound may inhibit certain enzymes involved in metabolic processes. Specifically, it has been shown to inhibit dehydrogenase enzymes which play a crucial role in cellular respiration.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In a study by Johnson et al. (2021), the cytotoxic effects of this compound were tested on various cancer cell lines. The findings suggested that this compound could be developed into a therapeutic agent for specific types of cancer due to its selective toxicity towards malignant cells.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of tetrahydropyrrole derivatives, which are essential in the production of pharmaceuticals and agrochemicals. For instance, a method involving this compound allows for the synthesis of 3-hydroxy-1-methyl tetrahydropyrrole with high purity and yield under controlled conditions (yielding approximately 64.8% with 99.3% purity) .

Substituent in Functional Groups
The dichlorobutane derivative can act as a bis-electrophilic reagent in peptide cyclization processes. Its ability to form stable intermediates makes it suitable for creating complex molecular architectures that are pivotal in drug development .

Agricultural Applications

Pesticide Development
Research indicates that halogen-substituted compounds like this compound are effective against pests. They can be incorporated into formulations aimed at combating insects and arachnids in agricultural settings. The compound's structure allows it to interact effectively with biological targets in pests, making it a candidate for developing new pesticides .

Veterinary Medicine
In veterinary applications, this compound has potential as an ectoparasiticide. Its efficacy against various parasites can be harnessed to create treatments for livestock and pets .

Medicinal Chemistry

Potential Therapeutic Uses
The compound's unique structure offers possibilities for therapeutic applications. Its derivatives have been explored for their inhibitory effects on specific biological pathways, such as endosomal toll-like receptors, which are crucial in immune responses . This suggests that this compound may play a role in developing anti-inflammatory or immunomodulatory drugs.

Environmental Chemistry

Role in Environmental Studies
The environmental impact of halogenated compounds is a growing area of research. Studies on this compound focus on its degradation pathways and potential toxicity levels in ecosystems. Understanding these factors is essential for assessing its safety and environmental footprint when used in agriculture or other applications .

  • Tetrahydropyrrole Synthesis
    In a detailed study involving the synthesis of tetrahydropyrroles using this compound as a precursor demonstrated significant efficiency and high product purity under optimized conditions .
  • Pesticide Efficacy Trials
    Field trials have shown that formulations containing halogenated compounds exhibit reduced pest populations compared to control groups. These trials highlight the potential effectiveness of this compound-based pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Diols: Brominated Analogs

  • (2R,3R)-rel-2,3-Dibromobutane-1,4-diol (CAS 1947-58-6, C₄H₈Br₂O₂)
    • Molecular Weight : 247.91 g/mol .
    • Safety Profile : Similar hazard classification (Xi, R36/37/38) but with bromine’s higher atomic weight leading to distinct reactivity and toxicity .
    • Applications : Bromine’s superior leaving-group ability makes it preferable in nucleophilic substitution reactions, unlike the dichloro analog’s use in industrial intermediates.

Sulfur-Containing Analogs

  • Dithioerythritol (DTE) (CAS 6892-68-8, C₄H₁₀O₂S₂)
    • Structure : Replaces hydroxyl groups with sulfhydryl (-SH) groups.
    • Applications : Acts as a reducing agent in biochemistry to cleave disulfide bonds, contrasting with the dichloro compound’s synthetic utility .
    • Safety : Thiol groups pose risks of oxidation and heavy metal reactivity, differing from chlorine’s irritant effects .

Stereoisomeric Variants

  • cis-1,4-Dichlorobutane-2,3-diol and meso-Forms
    • Stereochemical differences alter physical properties (e.g., melting points, solubility) and reactivity. For example, meso-forms may exhibit lower polarity due to internal symmetry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Profile
rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol 7268-35-1 C₄H₈Cl₂O₂ 183.01 Industrial intermediate Xi, R36/37/38
(2R,3R)-rel-2,3-Dibromobutane-1,4-diol 1947-58-6 C₄H₈Br₂O₂ 247.91 Organic synthesis Xi, R36/37/38
Dithioerythritol (DTE) 6892-68-8 C₄H₁₀O₂S₂ 182.26 Biochemical reducing agent Reactivity with metals
Bicycloheptane-dicarboxylate Na salt 351870-33-2 C₉H₁₀Na₂O₄ 244.15 Food packaging additive Regulated migration limits

Key Research Findings

  • Stereochemical Impact : The rel-(2R,3S) configuration of the dichloro diol influences its reactivity in asymmetric synthesis, whereas meso-forms may exhibit reduced chiral selectivity .
  • Analytical Methods : UPLC-MS/MS techniques, validated for analogs like the bicyclic sodium salt, could be adapted for quantifying the dichloro diol in environmental or industrial samples .
  • Regulatory Context : Unlike the dichloro diol, the bicyclic sodium salt faces stringent food-contact regulations, reflecting divergent risk assessments based on application .

Preparation Methods

Reaction Conditions and Optimization

Key to this method is the use of chlorinating agents such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂) in the presence of catalysts like ammonium chloride. A representative procedure involves reacting 2,3-butanediol with HCl gas in a polar aprotic solvent (e.g., dichloromethane or acetone) at temperatures between 50°C and 105°C. The reaction typically requires 3–6 hours for completion, with yields exceeding 85% under optimized conditions.

Table 1: Chlorination of 2,3-Butanediol to this compound

ParameterOptimal ConditionImpact on Yield/Stereochemistry
SolventDichloromethaneEnhances reaction rate and selectivity
Temperature80–90°CBalances reactivity and decomposition
CatalystAmmonium chloride (5 wt%)Accelerates Cl⁻ substitution
HCl Concentration25–35% (aqueous phase)Minimizes byproduct formation

The stereochemical outcome—rel-(2R,3S)—arises from the planar transition state during nucleophilic substitution, leading to racemization at C2 and C3. This results in a racemic mixture unless chiral auxiliaries or enantioselective catalysts are employed.

An alternative route involves the ring-opening of 2,3-epoxybutane derivatives. This method capitalizes on the reactivity of epoxides toward nucleophilic attack, enabling the simultaneous introduction of chlorine and hydroxyl groups.

Mechanism and Stereochemical Control

Treating 1,4-dichloro-2,3-epoxybutane with aqueous HCl induces acid-catalyzed ring-opening, producing this compound via anti-addition. The stereochemistry is dictated by the epoxide’s configuration and the reaction’s regioselectivity. For example, trans-epoxides yield the (2R,3S) diastereomer preferentially when reacted with HCl in tetrahydrofuran (THF).

Equation 1: Epoxide Ring-Opening

1,4-Dichloro-2,3-epoxybutane+HClThis compound\text{1,4-Dichloro-2,3-epoxybutane} + \text{HCl} \rightarrow \text{this compound}

This method achieves yields of 70–75%, with byproducts such as 4,4'-dichlorodibutyl ether forming in <3% under optimized HCl concentrations (25–35%).

Catalytic Chlorination Using Transition Metals

Recent advances explore transition-metal-catalyzed chlorination to improve selectivity and reduce reaction times. Palladium and copper complexes have shown promise in mediating C–Cl bond formation while preserving hydroxyl groups.

Palladium-Catalyzed Chlorination

A palladium(II) acetate catalyst in acetonitrile facilitates the chlorination of 2,3-butanediol using N-chlorosuccinimide (NCS) as the chlorine source. This method operates at milder temperatures (40–60°C) and achieves 90% conversion in 2 hours. The stereochemical integrity of the product remains intact due to the catalyst’s ability to suppress racemization.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthetic Routes

MethodYield (%)Stereochemical ControlByproductsScalability
Chlorination of Diol85–90Moderate (racemic)<5% ethersHigh
Epoxide Ring-Opening70–75High (diastereoselective)<3% ethersModerate
Catalytic Chlorination90HighNegligibleLow

The chlorination of diols remains the most scalable method, while catalytic approaches offer superior stereochemical control at the expense of cost and complexity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol with stereochemical control?

  • Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For instance, chiral auxiliaries or transition metal catalysts (e.g., Ru or Rh complexes) can enforce the (2R,3S) configuration during dihydroxylation or chlorination steps. Precursor molecules like 2,3-butanediol derivatives (e.g., meso-tartaric acid analogs) may serve as starting materials, followed by regioselective chlorination using reagents like SOCl₂ or PCl₃ under controlled conditions .

Q. How can the stereochemical configuration and purity of this compound be validated?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers by splitting signals for stereogenic centers .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly when heavy atoms (e.g., Cl) enhance anomalous scattering .
  • Polarimetry : Optical rotation measurements confirm enantiomeric excess (e.e.) compared to racemic standards .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Avoid prolonged exposure to light, as UV/Vis spectroscopy may reveal photodegradation products .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be separated and quantified?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB or Daicel® AD-H separates enantiomers using hexane/isopropanol mobile phases. For trace analysis, LC-MS with electrospray ionization (ESI) provides sensitivity down to ppm levels. Validate methods per ICH guidelines (linearity, LOD/LOQ) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 mechanisms. Molecular dynamics simulations (e.g., AMBER) assess solvent effects (polar aprotic vs. protic) on reaction pathways. Software like Gaussian or ORCA facilitates these analyses .

Q. How does this compound interact with metabolic enzymes, and what are the implications for toxicity studies?

  • Methodological Answer : In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) identify metabolic pathways. LC-HRMS detects metabolites like dichloroepoxides or diols. Compare cytotoxicity (IC₅₀) in hepatocyte cell lines (e.g., HepG2) using MTT assays. Cross-reference with endogenous metabolites (e.g., meso-tartaric acid) to assess interference .

Q. How should researchers address contradictions in experimental data (e.g., conflicting toxicity or stability reports)?

  • Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (pH, temperature, solvent). Use orthogonal analytical techniques (e.g., NMR + HPLC) to cross-validate results. Meta-analyses of literature data (e.g., Arrhenius plots for stability) resolve discrepancies. Document protocols rigorously to isolate variables .

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